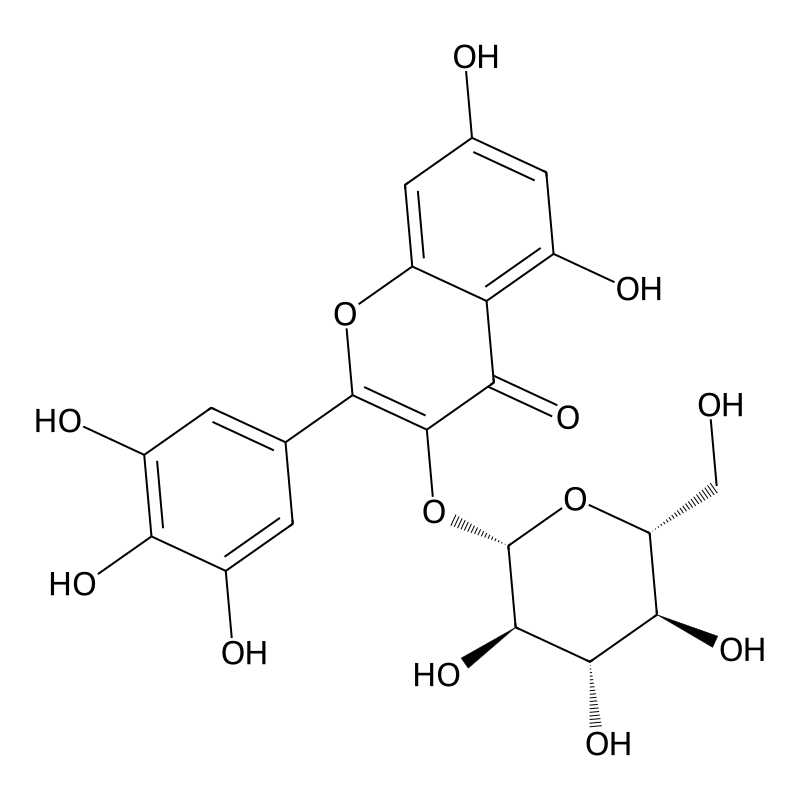

Myricetin 3-O-Glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Myricetin 3-O-Glucoside is a naturally occurring flavonol, a glycosidic derivative of myricetin commonly found in various plants, fruits, and vegetables.[1][2] Structurally, it is the myricetin aglycone bound to a glucose molecule at the 3-position. This glycosylation is a critical feature, as it significantly influences the compound's physicochemical properties, including solubility and stability, compared to its parent aglycone.[3][4] These altered properties are central to its use in research and development, particularly in contexts requiring aqueous-phase bioactivity, such as in nutraceutical formulations, cosmetic preparations, and in vitro biological assays.[5]

Research Fit

References

- [1] Dang, Y., et al. Myricetin: a comprehensive review on its biological potentials. Food Science & Nutrition, 9(11), 5854-5874 (2021).

- [2] Semwal, D. K., et al. Myricetin: a Multifunctional Flavonol in Biomedicine. Fitoterapia, 156, 105073 (2022).

- [3] Xiao, J., et al. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Molecules, 27(6), 1989 (2022).

- [4] Method for improving absorbability of myricetin in body. JPWO2007105547A1.

Substituting Myricetin 3-O-Glucoside with its aglycone, myricetin, based on the shared core structure is a common but critical procurement error. The 3-O-glucoside moiety fundamentally alters the compound's performance in key areas relevant to formulation and application. Myricetin itself has very poor water solubility (approx. 16.6 µg/mL), which severely limits its use in aqueous buffer systems, cell culture media, and cosmetic formulations without co-solvents like DMSO.[1][6][7] The glycoside form is specifically chosen to overcome this handling and bioavailability challenge.[3][4] Furthermore, the presence and position of the sugar group directly impact enzymatic interactions and antioxidant mechanisms, leading to different activity profiles and making the two compounds non-interchangeable for reproducible biochemical and cell-based assays.[8][9]

Substitution Risk

References

- [1] Semwal, R. B., et al. Myricetin: A Dietary Molecule with Diverse Biological Activities. Molecules, 21(9), 1234 (2016).

- [2] Dang, Y., et al. Myricetin: a comprehensive review on its biological potentials. Food Science & Nutrition, 9(11), 5854-5874 (2021).

- [3] Semwal, D. K., et al. Myricetin: a Multifunctional Flavonol in Biomedicine. Fitoterapia, 156, 105073 (2022).

- [4] Xiao, J., et al. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Molecules, 27(6), 1989 (2022).

- [5] Method for improving absorbability of myricetin in body. JPWO2007105547A1.

- [6] Cai, S., et al. Therapeutic potential of multifunctional myricetin for treatment of type 2 diabetes mellitus. Frontiers in Endocrinology, 14, 1173256 (2023).

- [7] Sun, Y., et al. Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone. Molecules, 24(15), 2774 (2019).

Improved Aqueous Solubility and Stability for Enhanced Handling and Bioavailability

A primary procurement driver for Myricetin 3-O-Glucoside is its significantly improved handling properties in aqueous systems compared to its aglycone, myricetin. Myricetin is poorly soluble in water (16.6 µg/mL).[8] This necessitates the use of organic co-solvents like DMSO or DMF for most laboratory applications, which can be undesirable in cell-based assays or final formulations.[10] Glycosylation is a well-established method to enhance both aqueous solubility and stability.[6][11] A patent demonstrates that the glucosylated form of myricetin shows significantly improved water solubility and stability in water compared to the non-glycosylated form, directly linking this modification to enhanced in-vivo absorbability.[6]

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Significantly improved solubility and stability in water |

| Comparator Or Baseline | Myricetin (aglycone): 16.6 µg/mL in water |

| Quantified Difference | Qualitatively significant improvement enabling aqueous formulations and enhancing bioavailability |

| Conditions | Aqueous solutions for formulation and in-vivo administration |

This allows for direct use in aqueous buffers, cell culture media, and other formulations where organic solvents are not viable, simplifying experimental design and improving relevance for biological applications.

Altered α-Glucosidase Inhibition Profile Compared to Myricetin Aglycone

While myricetin is a potent α-glucosidase inhibitor, its glycosylation at the 3-position significantly alters this activity, making the two compounds distinct for screening and mechanism-of-action studies. In one comparative in-vitro assay, myricetin showed an IC50 of 40.7 µg/mL, whereas its 3-O-rhamnoside glycoside (myricitrin) was 2.4-fold less active with an IC50 of 98.5 µg/mL.[8] Docking studies suggest this decreased activity is due to the glycosylation changing the binding conformation within the enzyme's active site.[8] This demonstrates that the 3-hydroxyl group is critical for potent inhibition, and its blockage by a sugar moiety creates a functionally different inhibitor.[8][12]

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 98.5 ± 12.0 µg/mL (for Myricitrin, a comparable 3-O-glycoside) |

| Comparator Or Baseline | Myricetin (aglycone): 40.7 ± 6.0 µg/mL |

| Quantified Difference | 2.4-fold lower inhibitory potency for the glycoside |

| Conditions | In vitro α-glucosidase inhibition assay |

For researchers studying α-glucosidase inhibition, Myricetin 3-O-Glucoside serves as a specific tool or negative control to investigate the role of the 3-OH group, which is not possible when using the aglycone alone.

Modified Antioxidant Activity in Lipophilic Systems Compared to Aglycone

In non-aqueous, lipophilic systems, the aglycone myricetin demonstrates superior antioxidant activity compared to its glycosides. In a study using oxidizing methyl linoleate, a lipid model system, myricetin was consistently more active at inhibiting hydroperoxide formation than its 3-O-rhamnoside derivative, myricitrin.[8] At a concentration of 50 µM, myricetin was significantly more effective than myricitrin.[8] This suggests that while glycosylation improves performance in aqueous environments, it can hinder activity in lipid-based matrices where the free hydroxyl groups of the aglycone are more effective. This makes Myricetin 3-O-Glucoside the specific choice for aqueous or emulsion-based systems, while the aglycone is better suited for anhydrous lipidic formulations.

| Evidence Dimension | Antioxidant activity in a lipid system (oxidizing methyl linoleate) |

| Target Compound Data | Less active than myricetin (data for myricitrin, a 3-O-glycoside) |

| Comparator Or Baseline | Myricetin (aglycone): More active than its glycoside derivatives |

| Quantified Difference | Qualitatively lower inhibition of hydroperoxide formation for the glycoside vs. the aglycone. |

| Conditions | Bulk methyl linoleate oxidized at 40°C |

This evidence allows a buyer to select the correct form based on their formulation's solvent system: the glucoside for aqueous phases and the aglycone for lipophilic phases, preventing procurement of a suboptimal compound.

Formulation of Aqueous-Based Cosmetics and Nutraceuticals

The enhanced water solubility and stability of Myricetin 3-O-Glucoside make it the appropriate choice for developing serum, toner, or beverage formulations where the poor solubility of myricetin aglycone would be prohibitive. Its utility as an antioxidant in these systems is retained, providing a practical solution for incorporating myricetin's benefits into water-dominant products.[8][10]

Cell-Based Assays Requiring Solvent-Free Conditions

In cell culture experiments where the effects of organic solvents like DMSO must be minimized or eliminated, Myricetin 3-O-Glucoside is the preferred compound. Its ability to be dissolved directly in aqueous media allows for more biologically relevant testing conditions compared to its aglycone, which typically requires a DMSO stock solution.[8][11]

Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors

As a tool compound, Myricetin 3-O-Glucoside is ideal for investigating the role of the 3-position hydroxyl group in flavonoid-enzyme interactions. By comparing its activity directly against myricetin, researchers can precisely determine the contribution of this functional group to the binding and inhibition of target enzymes, such as α-glucosidase.[6]

Application Fit Matrix

References

- [1] Method for improving absorbability of myricetin in body. JPWO2007105547A1.

- [2] Hopia, A. I., & Heinonen, M. Antioxidant Activity of Flavonol Aglycones and Their Glycosides in Methyl Linoleate. Journal of the American Oil Chemists' Society, 76(1), 137-140 (1999).

- [3] Chang, C. C., et al. Myricetin: a comprehensive review on its biological potentials. Food Science & Nutrition, 9(11), 5854-5874 (2021).

- [4] Cai, S., et al. Therapeutic potential of multifunctional myricetin for treatment of type 2 diabetes mellitus. Frontiers in Endocrinology, 14, 1173256 (2023).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types